Di-tert-butyl terephthalate

Descripción general

Descripción

Di-tert-butyl terephthalate (DTBT) is a type of ester that is used in a variety of industrial and scientific applications. It is a colorless, low-odor, and low-volatility compound that is highly stable, non-flammable, and non-toxic. It has been used in a variety of applications, including in the synthesis of polymers and other materials, as a fuel additive, and as a laboratory reagent.

Aplicaciones Científicas De Investigación

Low-Dielectric Polyimide Films for Microelectronics

Di-tert-butyl terephthalate is utilized in the synthesis of low-dielectric polyimide (PI) films, which are crucial in the microelectronics industry. These films are valued for their low dielectric constant, high thermal stability, and mechanical strength. The introduction of tert-butyl groups in PI films enhances the free volume within the molecular chain, reducing intermolecular interactions and resulting in a lower dielectric constant .

Thermal Analysis and Hazard Evaluation

In the field of safety and hazard prevention, Di-tert-butyl terephthalate derivatives, such as Di-tert-butyl peroxy-hexahydro terephthalate, are studied for their thermal decomposition behavior. Understanding the thermal hazards associated with these compounds is essential for safe storage, transportation, and handling in industrial settings .

Rheological Property Enhancement

The compound plays a role in modifying the rheological properties of polymers. For instance, peroxide cross-linking using derivatives of Di-tert-butyl terephthalate can significantly improve the modulus and complex viscosity of poly(butylene adipate-co-terephthalate) (PBAT), which in turn affects the polymer’s processing and application potential .

Nucleation in Polymer Crystallization

Di-tert-butyl terephthalate is involved in the nucleation process of polymers like polypropylene (PP). It acts as a nucleating agent that enhances the mechanical and crystallization properties of isotactic PP. By improving the dispersion of nucleating agents, it can provide more nucleation sites, leading to better performance of the polymer .

Biodegradable Polymer Research

Research into biodegradable polymers often involves Di-tert-butyl terephthalate as it influences the crystallization behavior and mechanical properties of polymers like PBAT. The addition of nucleating agents related to Di-tert-butyl terephthalate can enhance the crystallinity and mechanical strength, making the polymers more suitable for applications like injection-molded products .

Polymer Blends and Composites

Di-tert-butyl terephthalate derivatives are used to improve the thermal and mechanical properties of polymer blends and composites. They can act as compatibilizers or modifiers that influence the miscibility and performance of different polymer systems, thus extending their application range in various industries .

Mecanismo De Acción

Target of Action

Di-tert-butyl terephthalate, also known as Di-tert-butyl peroxy-hexahydro terephthalate (HTP-65W), is a newly developed organic peroxide . It is primarily used in the manufacturing of acrylonitrile–butadiene–styrene copolymer and serves as an initiator in polymerization . Therefore, its primary targets are the monomers in these polymerization reactions.

Mode of Action

The compound interacts with its targets (the monomers) through a process called radical polymerization . In this process, the organic peroxide (Di-tert-butyl terephthalate) decomposes to generate free radicals, which then react with the monomers, causing them to form a polymer chain .

Biochemical Pathways

It is known that the compound plays a crucial role in the polymerization of acrylonitrile–butadiene–styrene copolymer . This suggests that it may affect the pathways related to polymer synthesis and degradation.

Pharmacokinetics

Its thermal properties have been investigated . The compound exhibits two mass loss stages at about 79 °C, with around 64–72% mass loss occurring in the first stage . The exothermic phenomena occur at around 75 °C . These properties may influence the compound’s bioavailability and stability.

Result of Action

The primary result of Di-tert-butyl terephthalate’s action is the formation of acrylonitrile–butadiene–styrene copolymer . This polymer has various applications, including the manufacture of plastic components and products. The compound’s action also results in the generation of heat, which can be a potential hazard .

Action Environment

The action of Di-tert-butyl terephthalate is influenced by environmental factors such as temperature . For instance, its thermal decomposition, a key step in its mode of action, occurs at specific temperatures . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the temperature of its environment.

Propiedades

IUPAC Name |

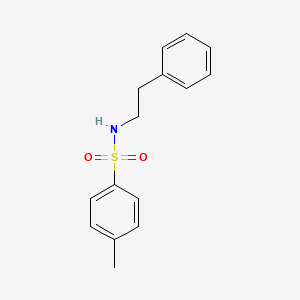

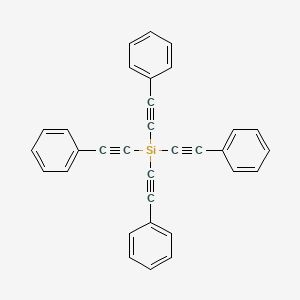

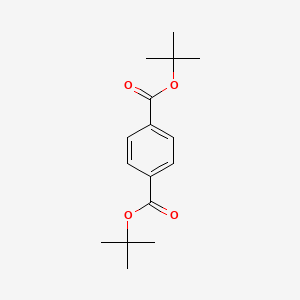

ditert-butyl benzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-15(2,3)19-13(17)11-7-9-12(10-8-11)14(18)20-16(4,5)6/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAIQCFIFVNAAAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10311432 | |

| Record name | Di-t-butyl terephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10311432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Di-tert-butyl terephthalate | |

CAS RN |

28313-42-0 | |

| Record name | NSC243185 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243185 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Di-t-butyl terephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10311432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.